![molecular formula C23H27FO4 B289586 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DDCD, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of DDCD is not fully understood. However, studies have suggested that DDCD may exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
Studies have shown that DDCD may have anti-inflammatory and anti-cancer effects. In addition, DDCD has been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
DDCD has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, DDCD has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on DDCD. One area of research could focus on the development of DDCD analogs with improved pharmacological properties. Another area of research could investigate the potential use of DDCD in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Finally, research could focus on the development of new methods for synthesizing DDCD that are more efficient and cost-effective.
合成法
DDCD is synthesized by a multi-step process that involves the reaction of 2-fluorobenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a base to form the intermediate compound. The intermediate is then reacted with 1,3-cyclohexanedione in the presence of an acid catalyst to yield the final product.
科学的研究の応用
DDCD has been the subject of scientific research due to its potential applications in various fields. In the field of medicine, DDCD has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In addition, DDCD has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
分子式 |
C23H27FO4 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-fluorophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-7-5-6-8-14(13)24)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
InChIキー |
FJIVKPZLEXKUAB-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3F)C |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



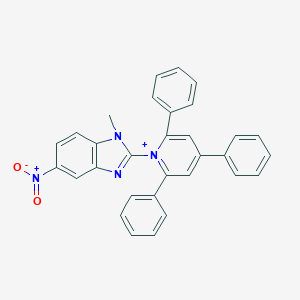

![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)
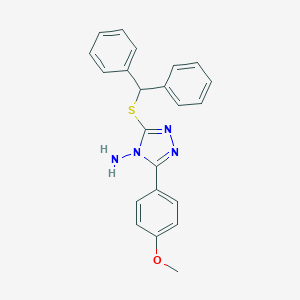
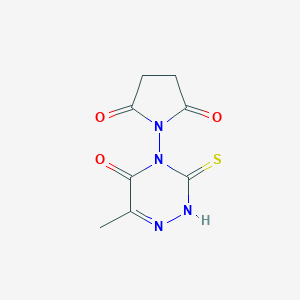
![1-(6-methyl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B289516.png)
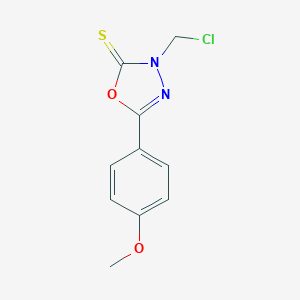
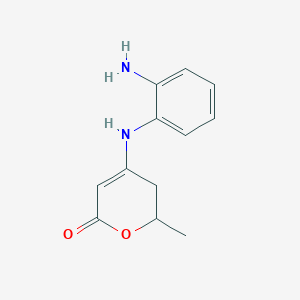
![methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B289522.png)
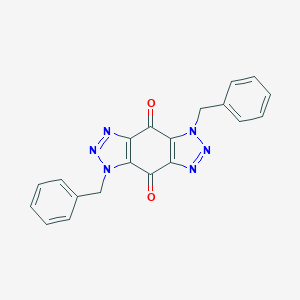
methanone](/img/structure/B289526.png)
methanone](/img/structure/B289528.png)